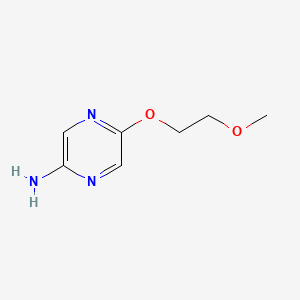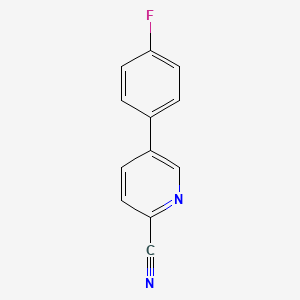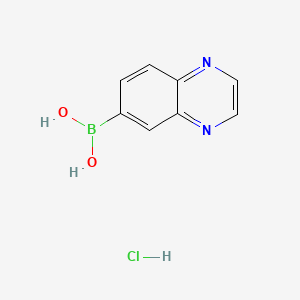
Quinoxalin-6-ylboronic acid hydrochloride
Descripción general
Descripción
Quinoxalin-6-ylboronic acid hydrochloride is an organic compound with the molecular formula C8H8BClN2O2 and a molecular weight of 210.43 . It is typically available in solid form .
Molecular Structure Analysis
The InChI code for Quinoxalin-6-ylboronic acid hydrochloride is1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Quinoxalin-6-ylboronic acid hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Design and Synthesis of Aldose Reductase Inhibitors
Quinoxalinone derivatives, including those related to quinoxalin-6-ylboronic acid hydrochloride, have been synthesized and evaluated for their potential as aldose reductase inhibitors. This enzyme is a key target for managing diabetic complications, making these compounds valuable for therapeutic research. The design incorporates phenolic structures to combine antioxidant activity, enhancing their potential against diabetic complications. Compounds in this category have shown potent and selective inhibition of aldose reductase, with IC50 values in the low micromolar range, suggesting their significant therapeutic potential (Qin et al., 2015).
Fluorescent Quinoxaline Derivatives
Research into quinoxalines has also extended into the development of fluorescent compounds, which can have applications ranging from molecular probes to materials science. A novel quinoxalinylium derivative was synthesized, demonstrating potential as a fluorescent marker due to its strong emission at 580 nm upon excitation. This illustrates the versatility of quinoxaline derivatives in creating functional materials with specific optical properties (Koner & Ray, 2008).
Corrosion Inhibition Studies
Quinoxaline derivatives have been investigated for their ability to inhibit corrosion, particularly in metals like mild steel, which is crucial for extending the lifespan of industrial materials. Studies show that certain quinoxaline-based compounds can effectively reduce the corrosion rate in acidic environments, indicating their potential as protective coatings or additives in metal processing and preservation (Olasunkanmi & Ebenso, 2019).
Electrochemical Studies
The redox behavior of quinoxaline carboxylic acid derivatives has been studied extensively, providing insights into their electrochemical properties. These studies are foundational for applications in electrochemical sensors, batteries, and other electronic devices. The understanding of their redox mechanism in various pH conditions can lead to the development of novel electrochemical materials with tailored properties (Shah et al., 2014).
Safety And Hazards
Quinoxalin-6-ylboronic acid hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .
Propiedades
IUPAC Name |
quinoxalin-6-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUKKXQGTXCLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CN=C2C=C1)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662802 | |
| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-ylboronic acid hydrochloride | |
CAS RN |
852362-25-5 | |
| Record name | Quinoxalin-6-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

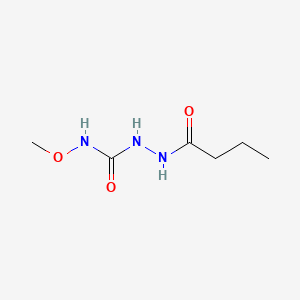
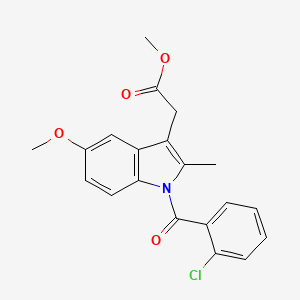
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)
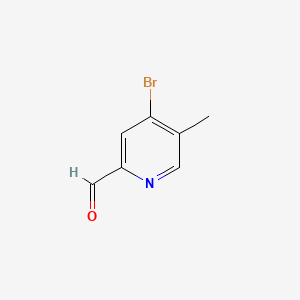
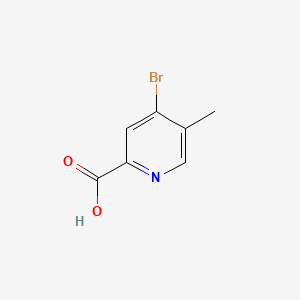
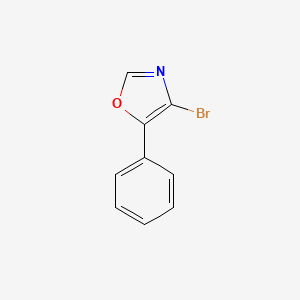
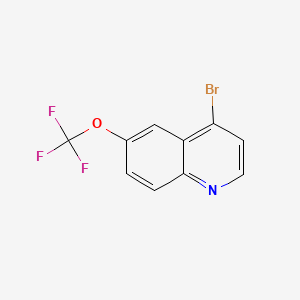
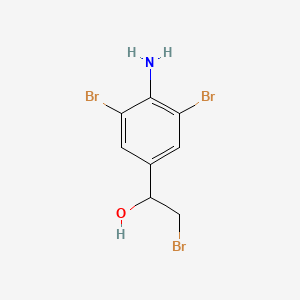
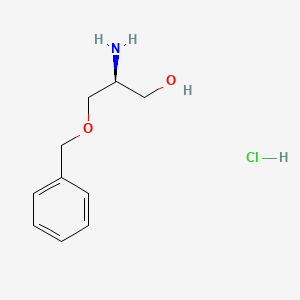
![(3S)-3-[(tert-Butyloxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopiperidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B592013.png)
